N-9H-fluoren-9-yl-4-methoxybenzamide
Description
N-9H-Fluoren-9-yl-4-methoxybenzamide is a fluorene-derived aromatic amide compound characterized by a 9H-fluorenyl group linked to a 4-methoxybenzamide moiety. The fluorene scaffold provides planar rigidity and π-conjugation, while the 4-methoxybenzamide substituent introduces electron-donating methoxy groups, influencing electronic properties and intermolecular interactions. Such compounds are often explored in materials science for their photophysical properties and in medicinal chemistry as intermediates or ligands due to their ability to engage in π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
N-(9H-fluoren-9-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-24-15-12-10-14(11-13-15)21(23)22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYDFUBEXWGKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide (AH-7614)
- Structure : Replaces fluorene with a xanthene core and substitutes benzamide with a sulfonamide group.
- Molecular Weight: 351.42 g/mol (vs. ~321.37 g/mol for N-9H-fluoren-9-yl-4-methoxybenzamide, estimated from C₂₁H₁₇NO₂).
- Key Differences: Sulfonamide group in AH-7614 enhances hydrogen-bond acceptor capacity compared to the benzamide group.
Ro 3280
- Structure : Features a pyrimido-diazepine core and a methoxybenzamide group.
- Molecular Weight : 543.61 g/mol.
- Key Differences :
N-(4,5-Diazafluoren-9-ylidene)-4-methylaniline
- Structure : Fluorenylidene core with a diaza substitution and aniline substituent.
- Key Differences :
Physical and Spectral Properties
*Estimated based on analogous fluorenyl compounds .
- Spectral Insights :
- The carbonyl stretch (C=O) at ~1657 cm⁻¹ in IR is consistent across benzamide-containing fluorene derivatives, indicating similar electronic environments .
- ¹H NMR chemical shifts for aromatic protons in fluorene derivatives typically range from δ 6.5–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .
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